molecular formula C19H18O4S B14254975 4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) CAS No. 178810-20-3

4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)

Cat. No.: B14254975
CAS No.: 178810-20-3
M. Wt: 342.4 g/mol
InChI Key: BRQOLSNNEBQOOW-UHFFFAOYSA-N
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Description

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is a complex organic compound that features a thiophene ring linked to two methylbenzene-1,3-diol units. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) typically involves the condensation of thiophene-2-carbaldehyde with 2-methylbenzene-1,3-diol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the methylene bridge .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is unique due to its complex structure, which combines the properties of thiophene and benzene derivatives. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

178810-20-3

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(2,4-dihydroxy-3-methylphenyl)-thiophen-2-ylmethyl]-2-methylbenzene-1,3-diol

InChI

InChI=1S/C19H18O4S/c1-10-14(20)7-5-12(18(10)22)17(16-4-3-9-24-16)13-6-8-15(21)11(2)19(13)23/h3-9,17,20-23H,1-2H3

InChI Key

BRQOLSNNEBQOOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(C2=C(C(=C(C=C2)O)C)O)C3=CC=CS3)O

Origin of Product

United States

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